molecular formula C9H8FNO B1411873 5-Fluoro-2-(2-hydroxyethyl)benzonitrile CAS No. 2050016-94-7

5-Fluoro-2-(2-hydroxyethyl)benzonitrile

Cat. No.: B1411873
CAS No.: 2050016-94-7
M. Wt: 165.16 g/mol
InChI Key: YIPRNMUXUKHYCX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-hydroxyethyl)benzonitrile: is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of green chemistry principles, such as ionic liquids, is becoming more prevalent in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group in 5-Fluoro-2-(2-hydroxyethyl)benzonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

5-Fluoro-2-(2-hydroxyethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine:

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Fluoro-5-(2-hydroxyethyl)benzonitrile
  • 4-Fluoro-2-(2-hydroxyethyl)benzonitrile
  • 5-Chloro-2-(2-hydroxyethyl)benzonitrile

Comparison:

  • Fluorine Substitution: The position of the fluorine atom on the benzene ring can significantly affect the compound’s reactivity and biological activity. For example, 5-Fluoro-2-(2-hydroxyethyl)benzonitrile may exhibit different reactivity compared to 2-Fluoro-5-(2-hydroxyethyl)benzonitrile due to electronic effects.
  • Chlorine vs. Fluorine: Substituting fluorine with chlorine (as in 5-Chloro-2-(2-hydroxyethyl)benzonitrile) can lead to differences in reactivity and stability due to the larger atomic size and different electronegativity of chlorine.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis. The use of green chemistry principles in its synthesis highlights the importance of sustainable practices in chemical production.

Properties

IUPAC Name

5-fluoro-2-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-2-1-7(3-4-12)8(5-9)6-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPRNMUXUKHYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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